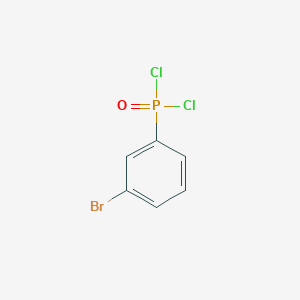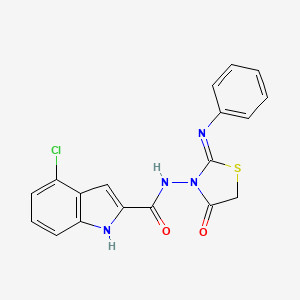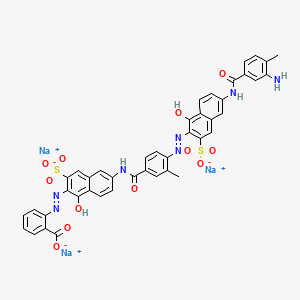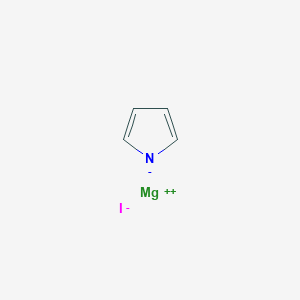
magnesium;pyrrol-1-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;pyrrol-1-ide;iodide is a compound that combines magnesium, pyrrol-1-ide, and iodide ions Magnesium is a lightweight metal known for its high reactivity, while pyrrol-1-ide is a nitrogen-containing heterocycle, and iodide is a halide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;pyrrol-1-ide;iodide can be synthesized through several methods:
Direct Combination: Magnesium metal can react with pyrrol-1-ide and iodine in an anhydrous environment to form the compound.
Hydroiodic Acid Treatment: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be combined with pyrrol-1-ide.
Industrial Production Methods
Industrial production of this compound often involves the direct combination method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pyrrol-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield magnesium metal and hydrogen iodide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air can oxidize the compound at elevated temperatures.
Reducing Agents: Hydrogen gas can reduce the compound under high pressure.
Nucleophiles: Halide salts or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and hydrogen iodide.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Scientific Research Applications
Magnesium;pyrrol-1-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of various materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which magnesium;pyrrol-1-ide;iodide exerts its effects involves several pathways:
Magnesium Ion Interaction: Magnesium ions play a crucial role in stabilizing the compound and facilitating its reactivity.
Pyrrol-1-ide Ring: The nitrogen-containing ring structure of pyrrol-1-ide allows for various chemical interactions, including hydrogen bonding and electron donation.
Iodide Ion: The iodide ion can participate in substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Magnesium Chloride: Similar in structure but contains chloride ions instead of iodide.
Magnesium Bromide: Contains bromide ions and exhibits similar reactivity.
Magnesium Fluoride: Contains fluoride ions and is less reactive due to the strong bond between magnesium and fluoride.
Uniqueness
Magnesium;pyrrol-1-ide;iodide is unique due to the presence of the pyrrol-1-ide ring, which imparts distinct chemical properties and reactivity compared to other magnesium halides. This makes it particularly useful in specialized chemical syntheses and research applications .
Properties
CAS No. |
66202-47-9 |
|---|---|
Molecular Formula |
C4H4IMgN |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
magnesium;pyrrol-1-ide;iodide |
InChI |
InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
AODMIVIGEHBSNB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C=C1.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


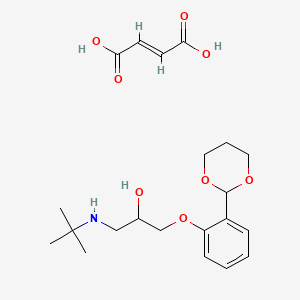


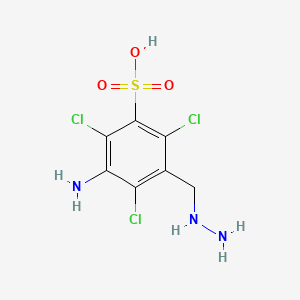

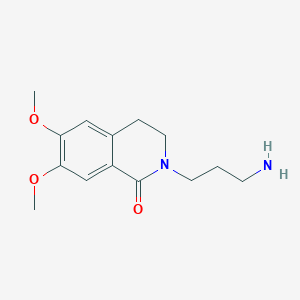
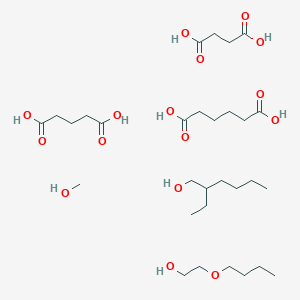

![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
